molecular formula C13H22N2O8 B13438650 (2R,3R,4S)-3-acetamido-4-(2-hydroxyethylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

(2R,3R,4S)-3-acetamido-4-(2-hydroxyethylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

Cat. No.: B13438650
M. Wt: 334.32 g/mol
InChI Key: FJRRAMACEQDQFX-YHPICNKRSA-N
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Description

(2R,3R,4S)-3-acetamido-4-(2-hydroxyethylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S)-3-acetamido-4-(2-hydroxyethylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid involves several steps, including the formation of the pyran ring and the introduction of the acetamido and hydroxyethylamino groups. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S)-3-acetamido-4-(2-hydroxyethylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,3R,4S)-3-acetamido-4-(2-hydroxyethylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R,4S)-3-acetamido-4-(2-hydroxyethylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyran derivatives and molecules with acetamido and hydroxyethylamino groups. Examples include:

  • (2R,3R,4S)-3-acetamido-4-(2-hydroxyethylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid analogs with different substituents.
  • Other pyran-based compounds with similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H22N2O8

Molecular Weight

334.32 g/mol

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(2-hydroxyethylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C13H22N2O8/c1-6(18)15-10-7(14-2-3-16)4-9(13(21)22)23-12(10)11(20)8(19)5-17/h4,7-8,10-12,14,16-17,19-20H,2-3,5H2,1H3,(H,15,18)(H,21,22)/t7-,8+,10+,11-,12+/m0/s1

InChI Key

FJRRAMACEQDQFX-YHPICNKRSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@H]([C@@H](CO)O)O)C(=O)O)NCCO

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)NCCO

Origin of Product

United States

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